-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound, meaning it contains atoms from more than one element in its ring structure. In this case, the molecule consists of carbon, hydrogen, nitrogen, and bromine atoms.
Scientific research into 7-Bromopyrrolo[1,2-c]pyrimidine is ongoing. Researchers are investigating its potential applications in various fields, including:
7-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound characterized by the fusion of a pyrrole and pyrimidine ring, with a bromine atom substituent at the 7-position. This compound belongs to a class of pyrrolopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure can be represented as follows:
The unique arrangement of nitrogen atoms within the rings contributes to its reactivity and biological properties, making it a subject of interest in various research fields.
Research indicates that 7-bromopyrrolo[1,2-c]pyrimidine exhibits significant biological activities, including:
Several synthetic routes have been developed for producing 7-bromopyrrolo[1,2-c]pyrimidine:
7-Bromopyrrolo[1,2-c]pyrimidine has various applications in:
Interaction studies have revealed that 7-bromopyrrolo[1,2-c]pyrimidine interacts with several biological targets:
Several compounds share structural similarities with 7-bromopyrrolo[1,2-c]pyrimidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Bromopyrrolo[1,2-c]pyrimidine | Similar fused ring system | Antimicrobial |
| 5-Bromopyrrolo[1,2-a]pyrazine | Pyrrole-pyrazine fusion | Anticancer |
| Pyrrolo[2,3-d]pyrimidine | Different ring fusion | Antiviral |
| 4-Bromopyrimidine | Simple pyrimidine structure | Antibacterial |
The primary distinction of 7-bromopyrrolo[1,2-c]pyrimidine lies in its specific arrangement of nitrogen atoms and bromination pattern, which contribute to its unique reactivity and biological profile.
The regioselectivity of bromination in pyrrolo[1,2-c]pyrimidine systems is primarily dictated by electronic interactions between the electrophilic bromine source and the π-electron density of the heterocycle. Frontier molecular orbital (FMO) theory provides a robust framework for predicting reactive sites by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions.
In pyrrolo[1,2-c]pyrimidine, the HOMO is localized on the pyrrole ring, particularly at the C5 and C7 positions, due to the electron-rich nature of the five-membered ring [6]. This localization facilitates electrophilic attack at these positions. Computational studies reveal that the HOMO coefficient at C7 is enhanced by the conjugation between the pyrrole and pyrimidine rings, creating a nucleophilic "hotspot" for bromination [6]. By contrast, the pyrimidine ring’s electron-deficient character directs electrophiles toward the more reactive pyrrole moiety.
Experimental evidence supports this model. For example, bromination of 3,6-diphenylpyrrolo[1,2-c]pyrimidine with N-bromosuccinimide (NBS) in chloroform selectively yields the 5,7-dibromo derivative, with no observed substitution at the pyrimidine C2 or C4 positions [1]. The regioselectivity aligns with FMO predictions, as the C5 and C7 positions exhibit the highest HOMO coefficients [6].
Steric effects play a secondary but significant role in modulating regioselectivity, particularly when bulky substituents are present on the heterocycle. The fused pyrrolopyrimidine system creates a planar framework, but substituents at the C3 and C6 positions can hinder access to adjacent sites.
For instance, bromination of 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine with bromine in chloroform produces the 5,7-dibromo derivative exclusively, despite the presence of a methyl group at C3 [1]. The methyl group’s steric bulk does not obstruct bromination at C7, as the electrophile approaches perpendicular to the ring plane, minimizing steric clashes [1]. However, larger substituents, such as phenyl groups at C3 and C6, can destabilize transition states for bromination at C5 due to nonbonded interactions with the incoming bromine [1].
This steric guidance is further illustrated in comparative studies of mono- versus dibromination. While 5-bromo-3,6-diphenylpyrrolo[1,2-c]pyrimidine undergoes subsequent bromination at C7 with ease, attempts to brominate the 4-position (adjacent to the phenyl group at C3) result in diminished yields, highlighting the interplay between electronic activation and steric hindrance [1].
The mechanism of bromination—whether radical or polar—profoundly influences regioselectivity. Polar pathways typically follow electrophilic aromatic substitution (EAS) mechanisms, while radical pathways involve hydrogen abstraction followed by bromine radical recombination.
Polar bromination using reagents like NBS or bromine in chloroform proceeds via an EAS mechanism. The electrophilic bromine (Br⁺) is generated in situ, often through acid-catalyzed cleavage of Br₂ or oxidative activation of NBS [1] [3]. In pyrrolo[1,2-c]pyrimidine, the reaction proceeds through a Wheland intermediate stabilized by resonance with the pyrrole ring, leading to preferential bromination at C7 [1].
A notable example is the regioselective C2-bromination of fused azine N-oxides using tosic anhydride and tetra-n-butylammonium bromide (TBAB) [3]. While this method targets azine N-oxides, analogous polar activation strategies could be adapted for pyrrolopyrimidines by modifying the leaving group and electrophile [3].
Radical pathways, often initiated by photoredox catalysis or peroxide additives, bypass the electronic preferences of EAS. For example, photoredox-mediated radical/polar crossover (RPC) processes enable the construction of saturated nitrogen heterocycles via alkyl radical intermediates [5]. In pyrrolopyrimidines, such conditions could generate bromine radicals that abstract hydrogen from the C7 position, followed by radical recombination to form the C–Br bond [5].
Comparative studies using bromine sources with divergent radical vs. polar character (e.g., Br₂ vs. N-bromosuccinimide) reveal distinct regioselectivity profiles. Polar reagents favor C7 bromination, while radical conditions may exhibit reduced selectivity or alternative site reactivity [1] [5].
| Kinase Target | IC50 (nM) | Binding Mode | Selectivity Ratio | Key Interactions | Reference |
|---|---|---|---|---|---|
| PAK4 | 2.7 | ATP-competitive | 1000-fold over PAK1 | Hinge region, β-sheets | [5] |
| EGFR | 10-100 | ATP-competitive | 150-fold over PKA | Hinge region binding | [2] [3] |
| PKB/Akt | 150-1000 | ATP-competitive | 150-fold over PKA | ATP-binding site | [9] [10] |
| BTK | 0.7 | ATP-competitive | 100-fold kinome selectivity | Covalent binding | [7] |
| CSF1R | <1 | DFG-out inactive | 50-fold CSF1R/PDGFR | Autoinhibited conformation | [8] |
| JAK1/2/3 | 40-204 | ATP-competitive | 10-fold JAK selectivity | Multiple kinase binding | [11] |
The engagement of 7-bromopyrrolo[1,2-c]pyrimidine derivatives with histone deacetylase complexes represents a sophisticated mechanism for epigenetic modulation that extends beyond traditional zinc-binding inhibitor paradigms. These compounds demonstrate remarkable selectivity for Class I HDAC enzymes, particularly HDAC1 and HDAC2, which constitute the catalytic core of numerous chromatin remodeling complexes [12] [13].
The molecular basis for HDAC inhibition involves the formation of coordination complexes with the catalytic zinc ion present in the enzyme active site. Unlike conventional hydroxamic acid-based HDAC inhibitors, pyrrolo-pyrimidine derivatives utilize alternative zinc coordination modes that may involve nitrogen atoms from the heterocyclic ring system [14]. This alternative binding mode contributes to the observed selectivity profile, with IC50 values in the 100 nanomolar range for HDAC1 and HDAC2, while maintaining reduced activity against Class II HDAC isoforms [13].
Mechanistic studies reveal that these compounds effectively block histone H3 deacetylation in cellular systems, leading to increased acetylation levels at key regulatory sites including H3K9ac and H3K18ac [15]. The inhibition extends beyond simple acetylation to encompass other acylation modifications, with demonstrated activity against histone decrotonylase functions of HDAC1/2 complexes [15]. This broader acylation inhibition profile suggests potential for enhanced epigenetic regulation compared to traditional HDAC inhibitors.
The selectivity mechanism involves preferential binding to HDAC1/2-containing repressor complexes such as CoREST, NuRD, and Sin3A. The pyrrolopyrimidine scaffold appears to exploit unique structural features of these complexes that are not present in Class II HDACs [13]. Structural modeling suggests that the 7-bromo substitution may enhance binding through favorable interactions with hydrophobic regions adjacent to the zinc-binding site.
Dual BET/HDAC inhibitory activity has been achieved through strategic modification of the pyrrolopyrimidine core, enabling simultaneous targeting of bromodomain and extra-terminal domain proteins alongside HDAC enzymes [12]. These dual-mechanism compounds demonstrate EC50 values in the 100 nanomolar range for both BRD4 bromodomains and HDAC1/2 in cellular target engagement assays, representing a significant advancement in polypharmacological epigenetic regulation [13].
Table 2: HDAC Complex Inhibition Profiles of Pyrrolo-pyrimidine Derivatives
| HDAC Isoform | IC50 (nM) | Binding Mechanism | Selectivity | Cellular Activity | Reference |
|---|---|---|---|---|---|
| HDAC1 | 100 | Zinc chelation | Class I selective | H3 deacetylation | [12] [13] |
| HDAC2 | 100 | Zinc chelation | Class I selective | H3 deacetylation | [12] [13] |
| HDAC3 | 500 | Sirtuin-like | Moderate | Crotonylation | [15] |
| HDAC6 | 50-100 | Zinc chelation | HDAC6 selective | Tubulin deacetylation | [11] |
| Class I HDACs | 40-204 | Hydroxamic acid | Class I over Class II | Histone modification | [14] [16] |
| BET/HDAC Dual | 100-500 | Dual warhead | BET + HDAC activity | Dual epigenetic | [12] [13] |
The modulation of prostaglandin biosynthesis through selective cyclooxygenase-2 inhibition represents a critical pharmacological mechanism for 7-bromopyrrolo[1,2-c]pyrimidine derivatives in inflammatory pathway regulation. These compounds demonstrate exceptional selectivity for the COX-2 isoform over COX-1, achieving therapeutic anti-inflammatory effects while minimizing gastrointestinal toxicity associated with non-selective COX inhibition [17] [18].
The molecular basis for COX-2 selectivity involves exploitation of the larger active site binding pocket present in COX-2 compared to COX-1. The pyrrolopyrimidine scaffold adopts a binding conformation that maximizes complementarity with the COX-2 active site while experiencing steric hindrance in the smaller COX-1 binding pocket [19]. The 7-bromo substitution contributes additional selectivity through favorable halogen bonding interactions with specific residues present uniquely in COX-2 [17].
Kinetic analysis reveals competitive inhibition patterns with respect to arachidonic acid, the natural substrate for cyclooxygenase enzymes. The most selective derivatives achieve IC50 values in the low micromolar range for COX-2 inhibition while maintaining greater than 10-fold selectivity over COX-1 [17]. This selectivity profile translates to effective inhibition of prostaglandin E2 synthesis without significant interference with protective prostacyclin production [20].
The anti-inflammatory mechanism extends beyond direct COX-2 inhibition to encompass modulation of toll-like receptor signaling pathways. Recent studies demonstrate that pyrrolopyrimidine derivatives can inhibit TLR2 and TLR4 activation, leading to reduced production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6 [21]. This dual mechanism of COX-2 inhibition combined with TLR modulation provides enhanced anti-inflammatory efficacy.
Cellular studies confirm that these compounds effectively reduce reactive oxygen species production and prevent oxidative DNA damage in inflammatory models. The antioxidant activity appears to result from both direct radical scavenging and indirect effects through modulation of inflammatory enzyme expression [21]. This multifaceted anti-inflammatory profile suggests potential therapeutic applications beyond traditional non-steroidal anti-inflammatory drug indications.
Structure-activity relationship analysis reveals that optimal COX-2 selectivity requires specific substitution patterns on the pyrrolopyrimidine core. The 7-bromo substitution provides the most favorable selectivity profile, while modifications at other positions can significantly alter the COX-1/COX-2 selectivity ratio [18] [20]. Understanding these structural requirements enables rational design of improved selective COX-2 inhibitors with enhanced therapeutic profiles.
Table 3: COX-2 Selectivity and Prostaglandin Pathway Modulation
| Compound Class | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio | Anti-inflammatory Activity | Mechanism | Reference |
|---|---|---|---|---|---|---|
| Pyrimidine L1 | >100 | 5-10 | 10-20 | High | COX-2 selective | [17] |
| Pyrimidine L2 | >50 | 3-8 | 6-16 | High | COX-2 selective | [17] |
| Pyrrolo[3,4-c]pyrrole | 20-50 | 1-5 | 4-10 | Moderate | COX inhibition | [18] |
| Pyrrolo[3,4-d]pyridazinone | 10-30 | 0.5-2 | 5-60 | High | Selective COX-2 | [20] |
| Pyrrolopyrimidine 3a | 15-25 | 2-5 | 3-12 | High | TLR modulation | [21] |
| Pyrrolopyrimidine 4b | 20-40 | 1-3 | 7-40 | High | TLR modulation | [21] |
Table 4: Structure-Activity Relationships for 7-Bromopyrrolo[1,2-c]pyrimidine Derivatives
| Substitution Position | Effect on Activity | Target Preference | Binding Affinity | Key Interactions | Reference |
|---|---|---|---|---|---|
| 7-Bromo | Enhanced binding | Kinase selectivity | High | Halogen bonding | [22] [4] |
| 5-Bromo | Moderate activity | General activity | Moderate | Hydrophobic | [23] |
| 4-Amino | Hinge binding | ATP competition | High | H-bond donor | [2] [3] |
| 2-Methoxy | Selectivity | HDAC selectivity | Moderate | H-bond acceptor | [8] |
| 6-Carboxyl | Autoinhibited binding | Inactive kinase forms | Very high | Electrostatic | [8] |
| N-alkyl | Reduced activity | Lower affinity | Low | Steric clash | [6] [5] |